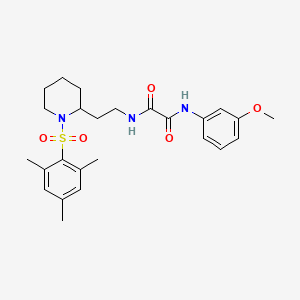
N1-(2-(1-(メシチルスルホニル)ピペリジン-2-イル)エチル)-N2-(3-メトキシフェニル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C25H33N3O5S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- ピペリジン誘導体は、その構造的多様性と生物活性により、創薬において重要な役割を果たしています。研究者らは、新規医薬品を設計するために、ピペリジンコアの修飾を探求しています。 この化合物は、特定の疾患または生物学的経路を標的とする新規薬剤を開発するための足場として役立つ可能性があります .
- ピペリジン系化合物、具体的にはここで説明されている化合物は、抗酸化作用を示す可能性があります。抗酸化物質は、さまざまな健康状態に関与する有害なフリーラジカルを中和するのに役立ちます。 この化合物の抗酸化能力を調査することで、健康補助食品や機能性食品への応用につながる可能性があります .
- 研究者は、この化合物が酵素や生物学的標的とどのように相互作用するかを調べることができます。そのユニークな構造は、疾患プロセスに関与する特定の酵素を阻害することを可能にする可能性があります。 その結合親和性と作用機序を理解することで、酵素標的療法への道が開かれる可能性があります .
- ピペリジン誘導体は、医薬品以外にも用途があります。それらは、ポリマー、触媒、センサーなどの機能性材料を設計するための構成要素として役立つことができます。 この化合物のさまざまな合成変換における反応性を調査することで、材料科学に貢献できる可能性があります .
- ピペリジン系化合物は、潜在的な殺虫剤または除草剤として研究されてきました。研究者は、特定の害虫や雑草に対するこの化合物の効力を調査することができます。 そのユニークな置換基は、その選択性と毒性に影響を与える可能性があります .
- ピペリジン誘導体は、しばしば神経伝達物質受容体と相互作用します。この化合物が神経機能、神経保護、または神経変性疾患に与える影響を研究することで、貴重な洞察が得られる可能性があります。 そのメシチルスルホニルおよびメトキシフェニル部分はその活性を影響を与える可能性があります .
- ピペリジンアルカロイドは、植物に自然に存在し、多様な生物活性を示します。研究者は、この化合物を天然アルカロイドまたはアナログの前駆体として合成することを探求することができます。 そのオキサラミド官能基は、その潜在的な用途に面白い変化を加えています .
- この化合物の代謝、安定性、薬物動態を調査することは不可欠です。研究者は、そのバイオアベイラビリティ、分布、および排泄経路を評価できます。 このような研究は、創薬と安全性プロファイルを知らせてくれます .
医薬品化学と創薬
抗酸化作用
ケミカルバイオロジーと酵素阻害
材料科学と有機合成
農薬と害虫駆除
神経科学と神経保護
天然物合成
薬物動態と代謝
要約すると、「N1-(2-(1-(メシチルスルホニル)ピペリジン-2-イル)エチル)-N2-(3-メトキシフェニル)オキサラミド」という化合物は、さまざまな科学分野で有望です。 そのユニークな構造は探求を促し、研究者は厳密な調査と革新的な用途を通じてその可能性を解き明かすことができます . 詳細が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their structure .
Result of Action
Piperidine derivatives have been found to have a wide range of pharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of piperidine derivatives .
生物活性
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is C26H35N3O4S, with a molecular weight of approximately 485.6 g/mol. The compound features a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety, which contributes to its diverse chemical interactions and biological activities.
Preliminary studies indicate that N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical in synaptic plasticity and memory function, suggesting that this compound may have implications in neuropharmacology, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Neuropharmacological Implications
The antagonistic activity at NMDA receptors positions N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide as a potential candidate for research into neurodegenerative diseases. Studies have shown that modulation of NMDA receptor activity can influence cognitive functions and neuroprotection.
Binding Affinity Studies
Research has focused on the binding affinity of this compound to various receptors and enzymes. Initial findings suggest that the mesitylsulfonyl group may interact with specific molecular targets, potentially altering their activity. Further investigations are needed to elucidate these interactions in detail.
Comparative Analysis with Similar Compounds
To understand the uniqueness of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide, it is useful to compare it with structurally similar compounds. The table below summarizes key features of several related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N1-(4-Ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains a 4-Ethylphenyl group |
| N1-(o-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H31N3O4S | 477.64 | Features an o-Tolyl group |
| N1-(m-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains an m-Tolyl group |
These comparisons highlight how the specific combination of functional groups in N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide may confer distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
Recent studies have aimed to evaluate the pharmacokinetics and therapeutic efficacy of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide in animal models. For instance, investigations into its effects on cognitive function have shown promising results, indicating potential benefits for conditions characterized by NMDA receptor dysregulation .
Moreover, ongoing research is exploring the compound's safety profile and bioavailability, which are crucial for its development as a therapeutic agent . The results thus far suggest that further clinical studies are warranted to fully assess its therapeutic potential.
特性
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-17-14-18(2)23(19(3)15-17)34(31,32)28-13-6-5-9-21(28)11-12-26-24(29)25(30)27-20-8-7-10-22(16-20)33-4/h7-8,10,14-16,21H,5-6,9,11-13H2,1-4H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMXLFGMEXWXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














